![molecular formula C16H14ClNO2S B7835540 4-(4-chlorobenzyl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid](/img/structure/B7835540.png)
4-(4-chlorobenzyl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Overview
Description
4-(4-chlorobenzyl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a useful research compound. Its molecular formula is C16H14ClNO2S and its molecular weight is 319.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatization
- Synthesis of Spiro Heterocycles : The reaction of 2-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-ones with enamines leads to efficient production of 2-substituted derivatives. These bifunctional compounds can react with hydrazines to furnish spiro derivatives of N-aminopyrrole or 3-pyridazinone (Nazarenko et al., 2007).
- Combinatorial Synthesis : A method for parallel synthesis of over 2600 novel 2H-benzo[1,4]thiazine-6-carboxylic acid amides was developed, starting with 4-chloro- and 4-fluoro-3-nitrobenzoates. This approach uses simple techniques and easy workup procedures for high-purity final products (Trifilenkov et al., 2006).
Biological Activity
- Antibacterial and Antifungal Properties : 2-Aminobenzothiazole-6-carboxylic acid derivatives showed good to moderate antibacterial activity against several microorganisms and were tested for antifungal activity (Chavan & Pai, 2007).
- Potential NMDA Receptor Ligands : Synthesized 2-substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides were evaluated for their affinity to the glycine binding site of the N-methyl-d-aspartate (NMDA) receptor, identifying structures with potential as NMDA receptor ligands (Bluķe et al., 2016).
Chemical Properties and Synthesis
- Novel Synthesis Approaches : Innovative methods for the synthesis of benzothiazine derivatives have been developed, including a novel synthesis of 4-chloro-2-cyclohexyl-6,7-dimethoxy-2H-1,2-benzothiazine-1,1-dioxide (Bassin et al., 2000).
- Enantioselective Synthesis : Research has focused on the enantioselective synthesis of benzothiazines and their derivatives, exploring the potential of these compounds in the synthesis of pharmacologically active substances (Bluķe et al., 2015).
Pharmacological Applications
- Exploration of Analgesic Properties : Studies have been conducted on derivatives of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, examining their analgesic and anti-inflammatory properties (Ukrainets et al., 2018).
Crystal Structure Analysis
- Polymorphic Forms and Crystal Structures : Research into the polymorphic forms and crystal structures of benzothiazine derivatives has provided insights into their molecular structures, aiding in the development of new pharmaceuticals (Ukrainets et al., 2018).
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S/c17-13-4-1-11(2-5-13)10-18-7-8-21-15-6-3-12(16(19)20)9-14(15)18/h1-6,9H,7-8,10H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDDQEPZBUOYFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1CC3=CC=C(C=C3)Cl)C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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